

Spectroscopic properties of Ampelopsin F (NMR, MS, UV-Vis)

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Spectroscopic Profile of Ampelopsin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F is a naturally occurring oligostilbene, a class of polyphenolic compounds known for their diverse biological activities. As a resveratrol dimer, **Ampelopsin F** has garnered interest within the scientific community for its potential therapeutic applications. The structural elucidation and characterization of such complex natural products are critically dependent on a suite of spectroscopic techniques. This technical guide provides an in-depth overview of the key spectroscopic properties of **Ampelopsin F**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study and development of this promising natural compound.

Spectroscopic Data of Ampelopsin F

The spectroscopic data for **Ampelopsin F** has been compiled from peer-reviewed literature. The following tables summarize the key quantitative data obtained from NMR, MS, and UV-Vis analyses.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of **Ampelopsin F**. The data presented below is for (+)-**Ampelopsin F**, isolated from Ampelopsis brevipedunculata var. hancei.

Table 1: ¹H NMR Spectroscopic Data for (+)-**Ampelopsin F** (500 MHz, Acetone-d₆)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.85	d	8.5
6	6.85	d	8.5
2'	6.78	d	8.5
6'	6.78	d	8.5
10'	6.28	d	2.0
12'	6.15	t	2.0
14'	6.28	d	2.0
10"	6.17	d	2.0
12"	6.12	t	2.0
14"	6.17	d	2.0
7	4.45	d	5.0
8	3.98	d	5.0
7'	5.35	s	
8'	3.55	S	

Table 2: ¹³C NMR Spectroscopic Data for (+)-**Ampelopsin F** (125 MHz, Acetone-d₆)



Position	Chemical Shift (δ, ppm)
1	129.8
2, 6	128.5
3, 5	115.8
4	157.9
7	93.9
8	58.8
1', 9'	131.5
2', 6'	129.1
3', 5'	115.7
4'	158.4
7'	60.1
8'	53.5
10', 14'	107.1
11', 13'	159.4
12'	102.0
9"	145.9
10", 14"	107.4
11", 13"	159.2
12"	102.2

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for (-)-Ampelopsin F



Technique	lonization Mode	Mass-to- Charge Ratio (m/z)	Molecular Formula	Note
High-Resolution Fast Atom Bombardment (HR-FAB-MS)	Positive	454.1416 [M]+	C28H22O6	Corresponds to a resveratrol dimer[1].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores in a molecule and provides information about its electronic transitions.

Table 4: UV-Vis Spectroscopic Data for (-)-Ampelopsin F

Solvent	λmax (nm)	Chromophore
Methanol	220, 282	Oligostilbene[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of oligostilbenes like **Ampelopsin F**. These are based on standard methodologies reported in the literature for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.

Sample Preparation:

Weigh approximately 5-10 mg of purified Ampelopsin F.



- Dissolve the sample in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in a clean NMR tube to a final volume of approximately 0.6 mL.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

- ¹H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- 13C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
- 2D NMR (COSY, HSQC, HMBC):
 - Acquire two-dimensional spectra to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons over two to three bonds (HMBC).
 - Standard pulse programs and parameters provided by the spectrometer manufacturer are generally suitable.



Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shift scale using the internal standard.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, coupling constants, and 2D correlations to assign the signals to the respective nuclei in the Ampelopsin F structure.

Mass Spectrometry (MS)

Objective: To determine the accurate mass and elemental composition of **Ampelopsin F**.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Fast Atom Bombardment - FAB).

Sample Preparation:

- Prepare a stock solution of purified Ampelopsin F in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- For ESI-MS, dilute the stock solution to a final concentration of 1-10 μg/mL with a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- For FAB-MS, mix a small amount of the sample with a suitable matrix (e.g., 3-nitrobenzyl alcohol) on the FAB probe tip.

Data Acquisition:

ESI-MS:



- Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography (LC) system.
- Acquire spectra in both positive and negative ion modes to identify the most abundant molecular ion.
- Optimize ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal intensity of the molecular ion.

FAB-MS:

- Insert the probe into the ion source.
- Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., xenon).
- Acquire the mass spectrum.

Data Analysis:

- Identify the molecular ion peak ([M+H]+, [M-H]-, or M+·).
- Use the high-resolution data to calculate the elemental composition of the molecular ion.
- Compare the experimentally determined mass and elemental composition with the theoretical values for the proposed structure of Ampelopsin F.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of **Ampelopsin F** in the UV-Vis region.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of purified Ampelopsin F in a UV-transparent solvent (e.g., methanol, ethanol) of known concentration.
- Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).



Data Acquisition:

- Use a matched pair of quartz cuvettes (typically 1 cm path length).
- Fill one cuvette with the solvent to be used as a blank.
- Fill the other cuvette with the sample solution.
- Record the baseline with the blank cuvette in the sample and reference beams.
- Place the sample cuvette in the sample beam and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

Data Analysis:

- Identify the wavelengths of maximum absorbance (λmax).
- The absorbance values can be used to calculate the molar absorptivity (ε) if the concentration and path length are known, using the Beer-Lambert law (A = εcl).

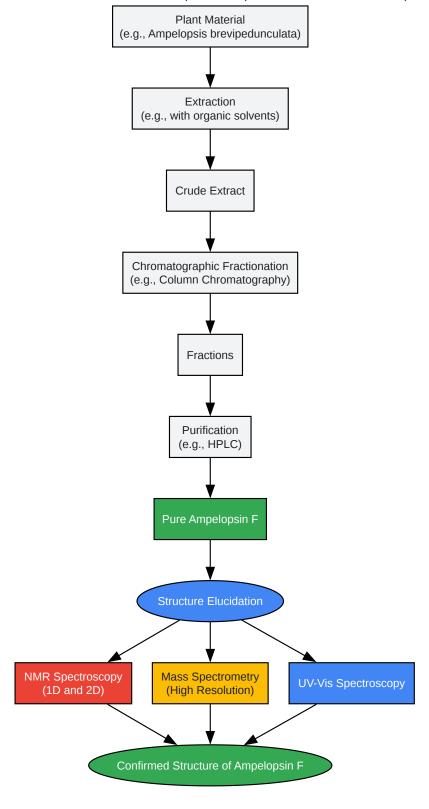
Signaling Pathways and Experimental Workflows

While "Ampelopsin" is a term sometimes used interchangeably with Dihydromyricetin, a flavonoid with well-documented effects on various signaling pathways, it is important to note that **Ampelopsin F** is a distinct oligostilbene. At present, there is a lack of specific studies detailing the direct interaction of **Ampelopsin F** with cellular signaling pathways. Therefore, a diagram of a specific signaling pathway for **Ampelopsin F** cannot be provided.

However, to illustrate the general workflow for isolating and characterizing a natural product like **Ampelopsin F**, the following diagram is provided.



General Workflow for Isolation and Spectroscopic Characterization of Ampelopsin F



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Caption: General workflow for the isolation and spectroscopic characterization of **Ampelopsin F**.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of **Ampelopsin F**, a compound of significant interest in natural product chemistry and drug discovery. The tabulated NMR, MS, and UV-Vis data, coupled with the detailed experimental protocols, offer a foundational reference for researchers. While the specific signaling pathways modulated by **Ampelopsin F** remain to be elucidated, the provided workflow for its isolation and characterization serves as a practical guide for further investigation into its biological activities. This comprehensive spectroscopic profile is essential for the quality control, standardization, and future development of **Ampelopsin F** as a potential therapeutic agent.

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References

- 1. researchgate.net [researchgate.net]
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